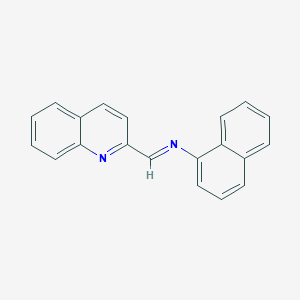
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a naphthalene ring and a quinoline ring, connected through a methanimine group. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine typically involves the condensation reaction between naphthalen-1-amine and quinoline-2-carbaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where one of the aromatic hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of naphthoquinone or quinoline oxide derivatives.
Reduction: Formation of naphthylamine or quinoline amine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Chemical Reactions: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique reactivity and properties.
Comparison with Similar Compounds
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine can be compared with other imine compounds that contain aromatic rings:
(E)-N-(Phenyl)-1-(quinolin-2-yl)methanimine: Similar structure but with a phenyl ring instead of a naphthalene ring. This compound may exhibit different reactivity and properties due to the difference in aromatic ring structure.
(E)-N-(Naphthalen-1-yl)-1-(pyridin-2-yl)methanimine: Contains a pyridine ring instead of a quinoline ring. The presence of a pyridine ring may affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of naphthalene and quinoline rings, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90429-68-8 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)8-5-11-20(18)21-14-17-13-12-16-7-2-4-10-19(16)22-17/h1-14H |
InChI Key |
GPRXNFKAOIFROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















